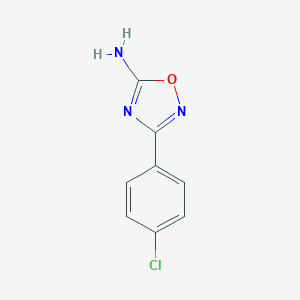

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZRRWKAVUBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345762 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114212-86-1 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine formation

An In-Depth Technical Guide to the Formation of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities and its prevalence in a wide array of pharmacologically active agents.[1][2] This guide provides a comprehensive examination of the synthetic mechanisms and practical methodologies for the formation of a specific, high-value derivative: this compound. We will dissect the predominant synthetic strategies, focusing on the underlying chemical principles, providing field-proven experimental protocols, and offering insights into the optimization of reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important heterocyclic synthesis.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The five-membered 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[3] Its synthesis is a mature field, yet the development of efficient, mild, and high-yield methods remains a critical area of research. The classical and most widely applied synthesis involves the [4+1] heterocyclization of an amidoxime with a carboxylic acid derivative.[3] However, for the synthesis of 5-amino substituted 1,2,4-oxadiazoles, alternative strategies, particularly those involving oxidative cyclization, have emerged as powerful and direct approaches.

This guide will focus on the formation of this compound, a molecule representative of a class of compounds with significant therapeutic potential. We will explore the most efficient modern pathway for its synthesis: the PIDA-mediated intramolecular oxidative cyclization of an N-acylguanidine.

Mechanistic Deep Dive: PIDA-Mediated Oxidative N-O Bond Formation

The synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via the oxidative cyclization of N-acylguanidines is a robust and efficient method that avoids harsh conditions.[4][5] The reaction is typically mediated by a hypervalent iodine reagent, most commonly Phenyliodine(III) diacetate (PIDA), PhI(OAc)₂.

The proposed mechanism, grounded in literature analogs, proceeds as follows:

-

Activation of Guanidine: The reaction initiates with the coordination of the PIDA to one of the nitrogen atoms of the N-acylguanidine starting material.

-

Intramolecular Cyclization: This is the key N–O bond-forming step. The carbonyl oxygen of the acyl group acts as an internal nucleophile, attacking the activated nitrogen atom. This concerted step leads to the formation of the five-membered ring and the elimination of iodobenzene and acetic acid.

-

Aromatization: The resulting dihydro-oxadiazole intermediate readily aromatizes to the stable 1,2,4-oxadiazole ring system to yield the final product.

This pathway is advantageous due to its operational simplicity, use of mild conditions (often at room temperature), and high tolerance for a variety of functional groups on the aryl ring.[4]

Caption: Proposed mechanism for PIDA-mediated oxidative cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles.[4][6]

Materials and Reagents

-

N-(4-chlorobenzoyl)guanidine (Starting Material)

-

Phenyliodine(III) diacetate (PIDA) (Oxidant, 1.2 eq)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Ethyl acetate (EtOAc) (Extraction Solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (Quenching/Wash)

-

Brine (Wash)

-

Anhydrous sodium sulfate (Na₂SO₄) (Drying Agent)

-

Silica gel (for column chromatography)

-

Hexane/Ethyl Acetate mixture (Eluent)

Step-by-Step Procedure

-

Reaction Setup: To a solution of N-(4-chlorobenzoyl)guanidine (1.0 eq) in anhydrous DMF, add PIDA (1.2 eq) in one portion at room temperature.

-

Causality Note: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the oxidative cyclization. The reaction is typically efficient at ambient temperature, avoiding the need for heating which could lead to side products.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 5-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness Note: TLC is a critical self-validating step. A suitable mobile phase (e.g., 30% EtOAc in hexane) should show a clear distinction between the starting material and the more nonpolar product spot.

-

-

Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Causality Note: The aqueous work-up quenches the reaction and removes the water-soluble DMF. Ethyl acetate is a standard solvent for extracting moderately polar organic products.

-

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality Note: The NaHCO₃ wash neutralizes any remaining acetic acid generated from the PIDA. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Trustworthiness Note: Column chromatography is essential for obtaining a high-purity product, removing unreacted starting materials and byproducts like iodobenzene.

-

Caption: Experimental workflow for the synthesis of the target compound.

Data Summary: Substrate Scope and Yields

The PIDA-mediated oxidative cyclization has been successfully applied to a wide range of aromatic N-acylguanidines, demonstrating the robustness of the protocol. The table below summarizes representative results from the literature for the synthesis of various 5-aryl-3-amino-1,2,4-oxadiazoles.[6]

| Entry | Aryl Substituent (at C5) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 82% | 175-177 |

| 2 | 4-Chlorophenyl | 75% | 198-200 |

| 3 | 4-Bromophenyl | 78% | 201-203 |

| 4 | 4-Nitrophenyl | 72% | 233-235 |

| 5 | 4-Methylphenyl | 80% | 185-187 |

| 6 | 4-Methoxyphenyl | 78% | 180-182 |

| 7 | 2-Naphthyl | 65% | 210-212 |

| 8 | 2-Furyl | 68% | 192-194 |

Data synthesized from supporting information in cited literature for illustrative purposes.[6]

Conclusion

The formation of this compound is most effectively achieved through the PIDA-mediated intramolecular oxidative cyclization of N-(4-chlorobenzoyl)guanidine. This modern synthetic route offers significant advantages, including mild reaction conditions, operational simplicity, and consistently good to excellent yields across a diverse range of substrates. The mechanistic understanding and detailed protocol provided in this guide serve as a robust framework for researchers in the fields of synthetic and medicinal chemistry to confidently produce this and related 1,2,4-oxadiazole derivatives for further investigation and application in drug discovery programs.

References

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Spectroscopic analysis is not merely a procedural checkpoint but a fundamental component of scientific integrity, providing crucial insights into molecular structure, purity, and stability.[1] This guide offers an in-depth exploration of the spectroscopic profile of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound of interest due to the prevalence of the 1,2,4-oxadiazole scaffold in medicinal chemistry. Our objective is to move beyond a simple recitation of data, instead providing a framework for understanding why the molecule behaves as it does under spectroscopic interrogation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of these essential analytical techniques.[2]

Molecular Architecture and Analytical Strategy

The target analyte, this compound, possesses a distinct architecture comprising three key regions: a para-substituted chlorophenyl ring, a five-membered 1,2,4-oxadiazole core, and a primary amine substituent. Each of these components imparts characteristic features to the overall spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

A multi-technique approach is essential for a self-validating characterization. Our strategy integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to create a comprehensive and unambiguous structural profile.

Caption: A typical workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular connectivity.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), within an NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.[4]

-

Data Acquisition: Record the spectra on a 300 MHz or higher field NMR spectrometer. A standard acquisition includes a ¹H spectrum, a ¹³C spectrum, and potentially 2D experiments (e.g., COSY, HSQC) if further structural confirmation is needed.

¹H NMR Spectroscopy: Interpreting the Proton Signals

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Aromatic Region (δ 7.5 - 8.2 ppm): The para-substituted chlorophenyl ring is expected to produce a classic AA'BB' system, which often simplifies to two distinct doublets.

-

H2'/H6' and H3'/H5': These protons will appear as two doublets, each integrating to 2H. The protons ortho to the electron-withdrawing oxadiazole ring (H2'/H6') are expected to be further downfield compared to the protons meta to it (H3'/H5').[5][6] The coupling constant (J) between these adjacent protons will be in the typical range for ortho coupling (~8-9 Hz).

-

-

Amine Region (δ ~6.0 - 7.5 ppm):

-

-NH₂: The two protons of the primary amine will typically appear as a broad singlet. This broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amine peak will disappear due to proton-deuterium exchange.[4] Its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

-

Heteroaromatic Region (δ 165 - 180 ppm): The two carbons of the 1,2,4-oxadiazole ring are highly deshielded due to their attachment to electronegative nitrogen and oxygen atoms.

-

C3 and C5: These carbons will resonate at very low field. C5, being bonded to the amine group and two ring nitrogens, is expected to be significantly downfield, potentially around 175-180 ppm. C3, attached to the chlorophenyl ring and two heteroatoms, will also be downfield, likely in the 165-170 ppm range.[7][8]

-

-

Aromatic Region (δ 125 - 140 ppm): The chlorophenyl ring should exhibit four distinct signals.

-

C1' (ipso-C): The carbon attached to the oxadiazole ring. Its chemical shift is influenced by the heterocycle.

-

C4' (Cl-C): The carbon bearing the chlorine atom will be shifted downfield due to the inductive effect of chlorine.

-

C2'/C6' and C3'/C5': The two pairs of equivalent carbons will give rise to two separate signals.[5][9]

-

| Predicted NMR Data (in DMSO-d₆) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl H2', H6' | ~8.1 (d, J ≈ 8.5 Hz, 2H) | ~129.5 | Ortho to electron-withdrawing oxadiazole ring. |

| Phenyl H3', H5' | ~7.6 (d, J ≈ 8.5 Hz, 2H) | ~130.0 | Meta to oxadiazole, ortho to chlorine. |

| Amine (-NH₂) | ~7.0 (br s, 2H) | - | D₂O exchangeable, broad signal. |

| Oxadiazole C3 | - | ~167.0 | Attached to phenyl ring, O, and N. |

| Oxadiazole C5 | - | ~178.0 | Attached to amine, N, and N. |

| Phenyl C1' | - | ~127.0 | Ipso-carbon attached to heterocycle. |

| Phenyl C4' | - | ~137.0 | Attached to electronegative Cl atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, a small amount of the compound is intimately mixed with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of Key Vibrational Bands

The IR spectrum provides a molecular "fingerprint" and confirms the presence of critical functional groups.

-

N-H Stretching (3500 - 3300 cm⁻¹): The primary amine group (-NH₂) is the most diagnostic feature in this region. It is expected to show two distinct, sharp to medium absorption bands corresponding to the symmetric and asymmetric stretching vibrations.[4][10]

-

Aromatic C-H Stretching (>3000 cm⁻¹): A series of weaker bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic phenyl ring.

-

C=N and C=C Stretching (1650 - 1500 cm⁻¹): This region will contain overlapping absorptions from the C=N stretching of the oxadiazole ring and the C=C stretching vibrations of the phenyl ring. A strong band around 1620-1650 cm⁻¹ is often attributed to the C=N bond.[4][11]

-

C-O-C Stretching (~1250 - 1000 cm⁻¹): The stretching vibrations of the C-O-C linkage within the oxadiazole ring typically appear in this region.[11]

-

C-Cl Stretching (~800 - 700 cm⁻¹): A moderate to strong absorption in the fingerprint region can be assigned to the C-Cl bond of the chlorophenyl group.

| Key FT-IR Absorption Bands | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Primary Amine | 3450 - 3300 (two bands) | N-H Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Heterocycle/Aromatic | 1640 - 1500 | C=N and C=C Stretch |

| Oxadiazole Ring | 1250 - 1020 | C-O-C Stretch |

| Aryl Halide | 800 - 750 | C-Cl Stretch |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence for its elemental composition through fragmentation and isotopic patterns.[1][12]

Experimental Protocol

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) for high-resolution mass data or Electron Ionization (EI) for fragmentation analysis.[13]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

-

Molecular Weight: The molecular formula is C₈H₆ClN₃O. The expected monoisotopic mass is 195.02 g/mol .

-

Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak should appear at m/z 195.

-

Chlorine Isotopic Pattern: This is the most critical diagnostic feature. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display a characteristic pattern. A second peak, the [M+2]⁺ peak, will be observed at m/z 197 with an intensity approximately one-third (≈32%) that of the molecular ion peak at m/z 195. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.[11]

-

Key Fragmentation Pathways:

-

Loss of the amino group (-NH₂) leading to a fragment at m/z 179.

-

Cleavage of the chlorophenyl group leading to a fragment corresponding to the oxadiazole-amine moiety.

-

Fragmentation of the oxadiazole ring itself.

-

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated systems.[14][15]

Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.[14]

-

Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette.

Interpretation of the UV-Vis Spectrum

-

λ_max: The molecule contains a conjugated system extending across the chlorophenyl ring and the 1,2,4-oxadiazole core. This extended conjugation is expected to result in a strong absorption band (λ_max) in the UV region, likely between 260-290 nm . This absorption corresponds to a π → π* electronic transition.[12][16] The position and intensity of this band can be useful for quantitative analysis and purity checks.

Conclusion: A Cohesive Spectroscopic Identity

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic convergence of multiple spectroscopic analyses. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. FT-IR confirms the presence of essential amine and heteroaromatic functional groups. Mass spectrometry validates the molecular weight and elemental formula through its distinct chlorine isotopic signature. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these methods provide a robust, self-validating dossier that confirms the molecule's identity with a high degree of confidence, an essential requirement for its advancement in any research or development pipeline.[13]

References

- Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. J Appl Pharm, 16, 438.

- American Pharmaceutical Review. (n.d.). Spectroscopy.

- Benchchem. (n.d.). A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers.

- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.

- IEEE Xplore. (n.d.). 13 Role of spectroscopy in drug discovery.

- AZoOptics. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?.

- Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Pace, A., et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino. PubMed.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies.

- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- NIH. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods.

- MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.

- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 3-(p-Chlorophenyl)-5-[3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 13 Role of spectroscopy in drug discovery | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. azooptics.com [azooptics.com]

- 4. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalspub.com [journalspub.com]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journalspub.com [journalspub.com]

- 16. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

Abstract

Molecular Structure and Predicted NMR Characteristics

The structural elucidation of a novel or sparsely documented compound like this compound relies heavily on predictive NMR analysis, which serves as a foundational hypothesis for experimental verification. The predictions herein are derived from extensive analysis of substituent effects and established chemical shift databases for related 1,2,4-oxadiazole and 4-chlorophenyl moieties.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, dominated by signals from the 4-chlorophenyl ring and the amine group. The protons on the 1,4-disubstituted benzene ring are expected to form a characteristic AA'BB' system, which often appears as two distinct doublets, assuming sufficient resolution. The amine protons are expected to present as a single, potentially broad signal due to nitrogen's quadrupole moment and potential proton exchange with trace water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2', H-6' | ~8.05 | Doublet (d) | 2H | ~8.8 |

| H-3', H-5' | ~7.65 | Doublet (d) | 2H | ~8.8 |

| -NH₂ | ~7.00 | Broad Singlet (br s) | 2H | - |

-

Rationale: The protons ortho to the electron-withdrawing 1,2,4-oxadiazole ring (H-2', H-6') are expected to be the most deshielded. The protons ortho to the chlorine atom (H-3', H-5') will appear further upfield. The use of DMSO-d₆ as a solvent is crucial for observing the amine protons, which would likely be unobservable in non-polar solvents like CDCl₃ due to rapid exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts of the 1,2,4-oxadiazole ring carbons are characteristically found at low field (downfield).[1][2]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (Oxadiazole) | ~172.5 |

| C-3 (Oxadiazole) | ~166.0 |

| C-4' (C-Cl) | ~137.0 |

| C-2', C-6' | ~129.5 |

| C-3', C-5' | ~129.0 |

| C-1' | ~125.5 |

-

Rationale: The C-5 carbon, bonded to the electronegative nitrogen of the amine group and an endocyclic nitrogen, is predicted to be the most deshielded. The C-3 carbon, attached to the phenyl ring, will also be significantly downfield.[1] The aromatic carbons are assigned based on established substituent effects of a chlorine atom and an aryl-oxadiazole group.[5]

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous data, a rigorous and well-documented experimental approach is paramount. The following protocols are designed to be self-validating, providing a clear workflow from sample preparation to final data processing.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol minimizes common sources of error such as poor solubility and interfering contaminants.

-

Purity Assessment: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). This solvent is chosen for its excellent solvating power for polar compounds and its ability to slow the exchange rate of N-H protons, allowing for their observation.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate at room temperature until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[6][7]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. Higher field strengths (e.g., 500 or 600 MHz) will provide superior signal dispersion.[8]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm (centered around 6 ppm).

-

Acquisition Time: 3-4 seconds. This ensures adequate data points across each peak for high resolution.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, allowing all protons to fully relax between pulses.

-

Number of Scans: 8-16. This is generally sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: 220-240 ppm (centered around 110 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024. A significantly higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.

NMR Data Processing Workflow

Raw Free Induction Decay (FID) data must be mathematically processed to generate the final, interpretable spectrum.

Caption: Standard workflow for processing raw NMR FID data.

In-Depth Spectral Interpretation and Structural Verification

The definitive assignment of each signal requires correlating the ¹H and ¹³C data, often supplemented by two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Analysis of the ¹H NMR Spectrum

-

Aromatic Region (7.5-8.2 ppm): The two doublets in this region are characteristic of the 1,4-disubstituted chlorophenyl ring. The downfield doublet (~8.05 ppm) is assigned to H-2' and H-6' due to their proximity to the deshielding oxadiazole ring. The upfield doublet (~7.65 ppm) corresponds to H-3' and H-5'. The ortho coupling constant between these protons should be approximately 8-9 Hz.

-

Amine Region (~7.00 ppm): The broad singlet integrates to two protons and is assigned to the -NH₂ group. Its broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Adding a drop of D₂O to the sample would cause this signal to disappear, confirming its assignment as labile amine protons.

Analysis of the ¹³C NMR Spectrum

-

Heterocyclic Carbons (165-175 ppm): The two signals at the lowest field are assigned to the oxadiazole ring carbons, C-3 and C-5.[2] Specific assignment can be confirmed with an HMBC experiment. The C-3 carbon should show a correlation to the H-2'/H-6' protons of the phenyl ring, while the C-5 carbon would not.

-

Aromatic Carbons (125-140 ppm): The four aromatic carbon signals are assigned based on predictive models and confirmed with 2D NMR.

-

C-4' (~137.0 ppm): The carbon directly attached to the chlorine atom.

-

C-1' (~125.5 ppm): The ipso-carbon attached to the oxadiazole ring. Its chemical shift is influenced by the heterocyclic substituent.

-

C-2'/C-6' & C-3'/C-5' (~129.0-129.5 ppm): These two signals represent the protonated aromatic carbons. An HSQC spectrum would directly correlate the signal at ~129.5 ppm to the protons at ~8.05 ppm (H-2'/H-6') and the signal at ~129.0 ppm to the protons at ~7.65 ppm (H-3'/H-5').

-

Caption: Key 2D NMR correlations for unambiguous structural assignment.

Conclusion

This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in the analysis of analogous compounds from the scientific literature, offers a reliable baseline for experimental verification. The detailed protocols for sample preparation and data acquisition are designed to yield high-fidelity spectra, while the interpretation strategy, leveraging both 1D and 2D NMR principles, ensures accurate and confident structural elucidation. For any professional engaged in the synthesis, quality control, or application of this molecule, this guide serves as an essential scientific resource.

References

-

Ergenc, N., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Chemical Research, 2004(2), 1438–1442. [Link]

-

Polo, C., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. [Link]

-

Polothi, R., et al. (2017). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare (Supporting Information). [Link]

-

Al-Ostath, A., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. RSC Advances, 13(30), 20835–20853. [Link]

-

Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 66. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Supporting Information. [Link]

-

Grygorenko, O. O., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Molecules, 27(22), 7894. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Organic Chemistry at CU Boulder. [Link]

-

Shetnev, A. A., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]

-

Shetnev, A. A., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2022(4), M1519. [Link]

-

SpectraBase. (n.d.). 4-Chlorophenyl propargyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC Supporting Information. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]

-

Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. [Link]

-

Narayana Swamy, G., et al. (2014). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 6(1), 225-231. [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

This guide provides an in-depth exploration of the mass spectrometric analysis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound of interest in pharmaceutical and chemical research. As with many novel small molecules, understanding its behavior under mass spectrometric conditions is paramount for identity confirmation, purity assessment, and metabolic studies.[1][2][3] This document is structured to provide researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required for a robust analysis. We will delve into the rationale behind experimental design, from sample preparation to the intricacies of fragmentation pathways, ensuring a self-validating and scientifically rigorous approach.

Analyte Characteristics & Physicochemical Properties

Before designing any analytical method, a thorough understanding of the analyte is crucial. This compound is a substituted heterocyclic compound. Its structure dictates the analytical strategy.

-

Molecular Formula: C₈H₆ClN₃O

-

Monoisotopic Mass: 195.0200 Da

-

Core Structure: A 1,2,4-oxadiazole ring, which is known to have specific fragmentation patterns.[6][7]

-

Key Substituents:

-

A 4-chlorophenyl group at position 3. The chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a powerful diagnostic tool in mass spectrometry.

-

An amine group (-NH₂) at position 5. This group is a basic site and is readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI).

-

The presence of the basic amine group and the overall polarity of the molecule suggest good solubility in common reversed-phase liquid chromatography solvents like methanol and acetonitrile, facilitating its separation and introduction into the mass spectrometer.

Experimental Design and Methodology

A robust mass spectrometry workflow is built on a foundation of meticulous sample preparation and optimized instrumentation parameters. Mass spectrometry is a cornerstone of pharmaceutical analysis, offering unparalleled sensitivity and selectivity for both qualitative and quantitative applications.[8][9]

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Objective: To prepare a 1 µg/mL solution of this compound for LC-MS analysis.

Step-by-Step Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard. Dissolve it in 1.0 mL of HPLC-grade methanol or DMSO. Vortex for 30 seconds to ensure complete dissolution.

-

Intermediate Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a clean 1.5 mL microcentrifuge tube. Add 900 µL of 50:50 methanol:water to dilute.

-

Working Solution (1 µg/mL): Transfer 10 µL of the intermediate dilution into a clean HPLC vial. Add 990 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the vial.

-

Final Preparation: Cap the vial and vortex gently. This working solution is now ready for injection.

Causality: The use of 0.1% formic acid in the final dilution buffer ensures the amine group is protonated, which is essential for efficient ionization in positive mode ESI.

Liquid Chromatography (LC) Parameters

Chromatographic separation is critical for isolating the analyte from impurities and the sample matrix, ensuring that a pure compound enters the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to promote protonation and improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the compound with good resolution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility by reducing solvent viscosity. |

| Injection Volume | 2 µL | A small volume prevents column overloading and peak distortion. |

Mass Spectrometry (MS) Parameters

The choice of ionization source and fragmentation technique is dictated by the analyte's structure and the desired information. We will outline parameters for both a soft ionization (ESI) for molecular weight confirmation and a hard ionization (EI) for structural library matching, alongside tandem MS (MS/MS) for detailed structural elucidation.

Table 2.3.1: Electrospray Ionization (ESI) Parameters for Tandem MS (Q-TOF or Triple Quadrupole)

| Parameter | Recommended Setting | Rationale & Expertise |

| Ionization Mode | Positive (+) | The basic amine group is readily protonated to form [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Gas | Nitrogen, Flow: 600 L/Hr, Temp: 350 °C | Facilitates the removal of solvent droplets to produce gas-phase ions. |

| MS1 Scan Range | m/z 50 - 400 | Covers the expected mass of the precursor ion and potential low-mass fragments. |

| Precursor Ion | m/z 196.0 | Selects the protonated monoisotopic mass of the analyte for fragmentation. |

| Collision Gas | Argon | An inert gas used to induce fragmentation. |

| Collision Energy (CE) | Ramped 10-40 eV | A ramped CE ensures the capture of both low-energy (stable fragments) and high-energy (deeper fragmentation) dissociations, providing a comprehensive MS/MS spectrum. This is a key technique for structural elucidation.[10][11] |

Table 2.3.2: Electron Ionization (EI) Parameters for GC-MS

| Parameter | Recommended Setting | Rationale & Expertise |

| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that induces extensive, reproducible fragmentation, ideal for library matching.[12][13] |

| Electron Energy | 70 eV | The standard energy used for creating EI mass spectral libraries, ensuring comparability.[13][14] |

| Source Temperature | 230 °C | Ensures the analyte remains in the gas phase without thermal breakdown before ionization. |

| Scan Range | m/z 40 - 400 | A typical range that captures the molecular ion and characteristic low-mass fragments. |

Data Interpretation: Fragmentation Analysis

The heart of mass spectrometric analysis lies in interpreting the fragmentation patterns to deduce the molecule's structure. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage patterns under collision-induced dissociation (CID).[6][15]

Ionization and Molecular Ion Formation

-

Under ESI (+): The expected primary ion will be the protonated molecule, [M+H]⁺, at m/z 196.0274 . The isotopic pattern will show a smaller peak at m/z 198.0245 (the [M+2+H]⁺ ion) due to the ³⁷Cl isotope, with an intensity approximately one-third of the base peak. This isotopic signature is a definitive confirmation of a chlorine-containing compound.

-

Under EI: The primary ion will be the radical cation, M⁺•, at m/z 195.0199 . EI is a high-energy technique that often leads to extensive fragmentation, and the molecular ion peak may be of low abundance or absent entirely if the molecule is labile.[13]

Proposed Fragmentation Pathway (CID)

The fragmentation of the protonated molecule (m/z 196) is predicted to follow several key pathways, primarily involving the cleavage of the 1,2,4-oxadiazole ring, which is the most labile part of the molecule.

Caption: Predicted fragmentation of protonated this compound.

Explanation of Pathways:

-

Pathway A (Major Pathway): This is the canonical fragmentation of 1,2,4-oxadiazole rings.[6] It involves the cleavage of the N2-C3 and O1-C5 bonds. This concerted cleavage results in the formation of the highly stable 4-chlorobenzonitrile radical cation (m/z 139.0) . This fragment is expected to be one of the most abundant in the MS/MS spectrum. Further fragmentation of this ion via the loss of a cyanide radical (•CN) would produce the chlorophenyl cation at m/z 111.0 .

-

Pathway B: An alternative ring cleavage across the O1-N2 and C3-C4 bonds would yield a charged fragment corresponding to the remainder of the ring and the amine group. This would result in a fragment at m/z 57.0 .

-

Pathway C: A simple loss of ammonia (NH₃) from the precursor ion is also plausible, leading to a fragment at m/z 153.0 . This is a common loss from protonated primary amines.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the MS/MS spectrum of this compound.

| m/z (Monoisotopic) | Proposed Formula | Proposed Structure/Origin | Diagnostic Value |

| 196.0274 | C₈H₇ClN₃O⁺ | [M+H]⁺ (Precursor Ion) | Confirms molecular weight. Isotopic pattern confirms chlorine. |

| 153.0012 | C₇H₅ClN₂O⁺• | [M+H - NH₃]⁺• | Indicates the presence of a primary amine group. |

| 139.0059 | C₇H₅ClN⁺• | 4-chlorobenzonitrile radical cation | Key signature fragment. Confirms the 4-chlorophenyl-oxadiazole connectivity. |

| 111.0052 | C₆H₄Cl⁺ | 4-chlorophenyl cation | Confirms the chlorophenyl moiety. |

| 57.0245 | CH₃N₂O⁺ | Protonated aminocarbonylnitrene | Provides evidence for the structure of the oxadiazole amine portion. |

Validation and Best Practices

For any analytical method to be trustworthy, it must be validated.

-

System Suitability: Before running samples, inject a known standard to verify instrument performance, including retention time stability, peak shape, and signal intensity.

-

High-Resolution Mass Spectrometry (HRMS): Whenever possible, use an HRMS instrument (e.g., Q-TOF or Orbitrap). Obtaining accurate mass measurements for precursor and fragment ions (to <5 ppm error) provides a much higher degree of confidence in elemental composition assignments compared to nominal mass instruments.[3][9]

-

Isotopic Pattern Matching: The theoretical isotopic pattern for a chlorine-containing compound (A:A+2 ratio of ~3:1) should be compared with the experimentally observed pattern. A close match provides definitive evidence of chlorine's presence.

-

Use of Blanks: Run solvent blanks between samples to check for carryover and ensure the analytical system is clean.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when approached with a sound understanding of the molecule's chemical properties. The presence of a basic amine makes it an ideal candidate for positive mode ESI, yielding a protonated molecule [M+H]⁺ at m/z 196.0. Tandem mass spectrometry is predicted to induce a characteristic cleavage of the 1,2,4-oxadiazole ring, producing a dominant and diagnostic fragment ion corresponding to the 4-chlorobenzonitrile radical cation at m/z 139.0. The distinct isotopic signature of chlorine serves as an additional, unambiguous confirmation of identity. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this molecule, ensuring data of the highest scientific integrity.

References

-

Lee, J. E., & Lee, S. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-90. [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

-

Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. Agilent Technologies, Inc. [Link]

-

Bongiorno, D., et al. (2007). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 13(3), 199-205. [Link]

-

Heimgartner, H., & Giera, H. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-4. [Link]

-

Korfmacher, W. A. (Ed.). (2009). Mass Spectrometry for Drug Discovery and Drug Development. John Wiley & Sons. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1088. [Link]

-

Fehér, K., et al. (2009). The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities. Journal of Mass Spectrometry, 44(1), 78-86. [Link]

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]

-

Pisani, L., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3328. [Link]

-

Johnson, J. V., Yost, R. A., & Hart, K. J. (1990). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 1(3), 248-253. [Link]

-

Li, X., et al. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. Foods, 13(13), 2095. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole. PubChem. [Link]

-

Brocks, P. A., et al. (2002). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 13(5). [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]

-

PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]

-

Kliaz, A. A., et al. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 25(11), 5988. [Link]

-

ChemSynthesis. (n.d.). 3-(4-chlorophenyl)[1][2][9]triazolo[3,4-b][1][8][9]thiadiazol-6-amine. ChemSynthesis. [Link]

-

Mass Analytica. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]

-

Anis'kov, A. A., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Molecules, 27(22), 7891. [Link]

-

Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Chemical and Molecular Engineering, 7(10), 629-632. [Link]

-

University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Frontiers in Chemistry. [Link]

Sources

- 1. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation – Mass Analytica [mass-analytica.com]

- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a novel heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a privileged structure, recognized for its role as a bioisosteric replacement for ester and amide functionalities and its prevalence in a wide spectrum of biologically active agents.[1][2] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing any candidate through the drug development pipeline. This document outlines both predictive (in silico) data for initial assessment and detailed, field-proven experimental protocols for the empirical determination of critical parameters including solubility, lipophilicity (LogP/LogD), and ionization constant (pKa). The methodologies are presented with a focus on experimental causality and data integrity, intended to equip researchers, medicinal chemists, and drug development professionals with a robust guide for characterizing this and other novel chemical entities.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The five-membered 1,2,4-oxadiazole ring has garnered significant attention from medicinal chemists due to its unique electronic properties and its ability to participate in hydrogen bonding, rendering it an effective bioisostere for amide and ester groups.[1] This versatility has led to its incorporation into a diverse array of therapeutic candidates, with applications spanning oncology, neurodegenerative diseases, and anti-inflammatory agents.[3][4][5] The specific molecule of interest, this compound, combines this valuable heterocycle with a 4-chlorophenyl group, a common substituent for modulating metabolic stability and receptor affinity, and a 5-amino group, which can serve as a key hydrogen bond donor and a site for further chemical modification.

The journey from a promising molecular structure to a viable drug candidate is critically dependent on a well-defined set of physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides the predictive and experimental foundation for building a comprehensive physicochemical profile of this compound.

Section 1: Molecular Profile and In Silico Physicochemical Predictions

Prior to embarking on extensive laboratory work, in silico modeling provides a valuable, resource-efficient first pass at understanding a molecule's likely behavior. The fundamental structure and predicted properties of this compound are summarized below.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Turbidimetric Kinetic Solubility

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM.

-

Expert Insight: DMSO is used as it can solubilize a wide range of organic compounds. Starting at a high concentration ensures a broad dynamic range for the assay.

-

-

Serial Dilution: In a 96-well polypropylene plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to generate a range of concentrations.

-

Assay Plate Preparation: Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from the source plate to a clear, flat-bottom 96-well assay plate.

-

Buffer Addition: Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. This initiates the precipitation of the compound once its solubility limit is exceeded.

-

Trustworthiness: The final DMSO concentration should be kept low and consistent (e.g., 1%) across all wells to minimize its effect on solubility.

-

-

Incubation and Measurement: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow for the formation of a stable precipitate. Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is crucial for predicting membrane permeability and ADME properties. [6]The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionization states at a given pH. The "shake-flask" method is the traditional and most direct way to measure this property. [6]

Caption: Workflow for Shake-Flask LogD Determination.

Detailed Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This ensures that the volume of each phase does not change during the experiment.

-

Expert Insight: Pre-saturation is a critical step to achieve thermodynamic equilibrium and prevent volume changes that would skew the final concentration measurements.

-

-

Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add an equal volume of the pre-saturated aqueous buffer to the n-octanol solution in a glass vial.

-

Equilibration: Cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a precise aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. [7]This property profoundly affects solubility, permeability, and receptor binding. For this compound, the primary amine group is expected to be the main basic center. Potentiometric titration is a highly accurate method for its determination. [8]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precise weight of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Expert Insight: A co-solvent is often necessary for organic molecules. The choice of co-solvent and its ratio must be reported, as it can influence the apparent pKa value.

-

-

Titration Setup: Place the solution in a thermostatted vessel, and use a calibrated pH electrode to monitor the pH. Use an auto-buret for precise addition of the titrant.

-

Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic amine. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show an inflection point, which corresponds to the equivalence point (where all the amine has been protonated).

-

pKa Calculation: The pKa is determined from the pH value at the half-equivalence point. This can be found by calculating the first or second derivative of the titration curve to accurately locate the inflection point.

Section 3: Structural and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques are essential for a complete characterization file.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. The isotopic pattern from the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected stretches include N-H bands for the amine (~3300-3500 cm⁻¹), C=N and C=C bands for the aromatic and oxadiazole rings (~1500-1650 cm⁻¹), and a C-Cl band (~700-800 cm⁻¹).

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aromatic amines and chlorinated compounds suggest a prudent approach to handling. [9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound built upon a scaffold of high interest in modern medicinal chemistry. This guide provides the essential predictive context and, more importantly, the robust experimental frameworks required to build a comprehensive physicochemical profile. The accurate determination of solubility, lipophilicity, and pKa is not merely an academic exercise; it is a critical investment in data quality that directly informs decisions on hit-to-lead progression, formulation development, and the ultimate success of a drug discovery program. By applying the detailed protocols within this guide, researchers can generate the high-quality, reproducible data necessary to confidently advance their scientific objectives.

References

-

Bostan, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Bostan, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]

-

(2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

-

(2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Abuelizz, H. A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. Available at: [Link]

-

SpectraBase. (n.d.). 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-1-propanamine. SpectraBase. Available at: [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. Available at: [Link]

-

SpectraBase. (n.d.). 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide. SpectraBase. Available at: [Link]

-

The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. Available at: [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

ChemSynthesis. (n.d.). 3-(4-chlorophenyl)t[1][2][4]riazolo[3,4-b]t[1][3][4]hiadiazol-6-amine. ChemSynthesis. Available at: [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

-

Hamieh, T., et al. (2021). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

PubChem. (n.d.). 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-(3-chlorophenyl)-N-ethyl-1,2,4-oxadiazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Solubility Profile of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine: A Guide for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount, influencing everything from synthetic route development and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in a range of common organic solvents. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying thermodynamic principles and the causal logic behind experimental design, empowering researchers to generate robust and reliable solubility data.

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a chlorophenyl moiety, an oxadiazole ring, and an amine group. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. However, the successful development of this and similar molecules hinges on a thorough understanding of their solubility.

Solubility dictates:

-

Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.

-

Preformulation: Feasibility for developing various dosage forms (e.g., oral, parenteral).

-

Pharmacokinetics: Dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.

This guide provides the theoretical foundation and a practical, self-validating experimental workflow to establish a comprehensive organic solvent solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[1][2] The overall free energy change of dissolution (ΔG_sol) is governed by the balance between the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the system. Dissolution involves two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[3]

2.1. Structural Analysis of this compound

A qualitative prediction of solubility begins with analyzing the molecule's structure in the context of the "like dissolves like" principle.[3][4]

-

Non-Polar Region: The 4-chlorophenyl group is hydrophobic and will contribute favorably to solubility in non-polar or moderately polar solvents.

-

Polar Regions: The 1,2,4-oxadiazole ring contains nitrogen and oxygen atoms, contributing polarity and potential for dipole-dipole interactions.

-

Hydrogen Bonding Capability: The primary amine (-NH2) group is a crucial feature. It can act as a hydrogen bond donor, significantly enhancing solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond acceptor capabilities (e.g., DMSO, DMF).

Based on this structure, we can anticipate moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in purely non-polar (alkane) solvents.

2.2. The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified by their polarity and their ability to form hydrogen bonds.

| Solvent Class | Key Characteristics | Predicted Solubility of Target Compound | Rationale |

| Polar Protic | Contain O-H or N-H bonds (e.g., Methanol, Ethanol) | High | Can engage in hydrogen bonding with the amine group and interact with the polar oxadiazole ring. |

| Polar Aprotic | High dipole moment, no O-H/N-H (e.g., DMSO, DMF, Acetonitrile) | High | Strong dipole-dipole interactions are possible; can accept hydrogen bonds from the amine group. |

| Moderate Polarity | (e.g., Ethyl Acetate, Dichloromethane) | Moderate | Balances interactions with the chlorophenyl ring and the polar functionalities. |

| Non-Polar | Low dipole moment (e.g., Hexane, Toluene) | Low | Favorable interactions with the chlorophenyl ring are outweighed by the unfavorable polarity of the rest of the molecule. |

Pre-Experimental Considerations: Ensuring Data Integrity

Before any measurement is taken, two factors must be addressed to ensure the trustworthiness of the resulting data.

3.1. Solid-State Characterization The measured solubility value is only valid for the specific solid form of the compound being tested.[1] Different crystalline forms (polymorphs) or an amorphous state can exhibit significantly different solubilities. It is imperative to characterize the solid form of this compound using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) both before and after the solubility experiment to confirm that no phase change has occurred.

3.2. Purity of Materials The purity of both the solute (the target compound) and the solvent must be of the highest available grade. Impurities can alter the solvent environment or co-precipitate, leading to erroneous solubility measurements.

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This protocol is designed to be self-validating by ensuring that a true equilibrium is achieved.

4.1. Objective To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specified temperature (e.g., 25 °C).

4.2. Materials

-

This compound (characterized solid form)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.3. Experimental Workflow Diagram

Caption: Workflow for robust thermodynamic solubility determination.

4.4. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid will remain at equilibrium. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period.

-

Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours). Thermodynamic equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

Sample Collection and Preparation: a. Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

-

Causality Note: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to a gross overestimation of solubility. d. Accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise table to provide a comprehensive solubility profile.

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |